molecular formula C14H13F B13927068 4-Ethyl-3-fluoro-1,1'-biphenyl CAS No. 92814-30-7

4-Ethyl-3-fluoro-1,1'-biphenyl

Cat. No.: B13927068
CAS No.: 92814-30-7
M. Wt: 200.25 g/mol
InChI Key: QAASKLNYNKWHDY-UHFFFAOYSA-N
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Description

4-Ethyl-3-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C14H13F. It consists of two benzene rings connected by a single bond, with an ethyl group attached to one ring and a fluorine atom attached to the other. This compound is part of the biphenyl family, which is known for its various applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethyl-3-fluoro-1,1’-biphenyl can be synthesized through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of 4-Ethyl-3-fluoro-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: Reactions such as nitration, sulfonation, and halogenation.

    Oxidation: Conversion to corresponding biphenyl ketones or carboxylic acids.

    Reduction: Hydrogenation of the aromatic rings under specific conditions.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Sulfur trioxide or chlorosulfonic acid.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

Major Products Formed

    Nitration: 4-Ethyl-3-fluoro-2-nitrobiphenyl

    Sulfonation: 4-Ethyl-3-fluoro-1,1’-biphenyl-2-sulfonic acid

    Halogenation: 4-Ethyl-3-fluoro-2-bromobiphenyl

    Oxidation: 4-Ethyl-3-fluorobiphenyl-2-carboxylic acid

    Reduction: 4-Ethyl-3-fluorocyclohexylbenzene

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3-fluoro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

92814-30-7

Molecular Formula

C14H13F

Molecular Weight

200.25 g/mol

IUPAC Name

1-ethyl-2-fluoro-4-phenylbenzene

InChI

InChI=1S/C14H13F/c1-2-11-8-9-13(10-14(11)15)12-6-4-3-5-7-12/h3-10H,2H2,1H3

InChI Key

QAASKLNYNKWHDY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=CC=CC=C2)F

Origin of Product

United States

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